Tmd D-form [MI]
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Overview
Description
Tmd D-form [MI] is a chemical compound with the molecular formula C13H24O. It is a stereoisomer with defined stereocenters, making it a compound of interest in various scientific fields
Preparation Methods
The synthesis of Tmd D-form [MI] involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing the reaction conditions for large-scale production.
Chemical Reactions Analysis
Tmd D-form [MI] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield different alcohols or hydrocarbons.
Scientific Research Applications
In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology, it has been investigated for its effects on cellular processes and its potential as a biochemical tool . In medicine, research has focused on its potential therapeutic properties, including its ability to inhibit certain enzymes involved in disease pathways . Additionally, the compound has industrial applications, such as in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tmd D-form [MI] involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cholesterol biosynthesis in certain cell lines by targeting key enzymes in the biosynthetic pathway . The compound’s unique structure allows it to bind to these enzymes and modulate their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Tmd D-form [MI] can be compared to other similar compounds, such as 4,4,10beta-Trimethyl-trans-decal-3beta-ol, (-)- and other stereoisomers with similar structures . These compounds share some chemical properties but differ in their stereochemistry, which can lead to variations in their biological activity and applications. The uniqueness of Tmd D-form [MI] lies in its specific stereochemistry, which can influence its interactions with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
68035-44-9 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(2R,4aR,8aS)-1,1,4a-trimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h10-11,14H,4-9H2,1-3H3/t10-,11-,13-/m1/s1 |
InChI Key |
KNLXUOXPWXEJME-NQBHXWOUSA-N |
SMILES |
CC1(C2CCCCC2(CCC1O)C)C |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1C([C@@H](CC2)O)(C)C |
Canonical SMILES |
CC1(C2CCCCC2(CCC1O)C)C |
Synonyms |
4,4,10-trimethyl-trans-decal-3-ol 4,4,10-trimethyl-trans-decal-3-ol, ((2alpha,4aalpha,8abeta)-(+-))-isomer 4,4,10-trimethyl-trans-decal-3-ol, (2R-(2alpha,4aalpha,8abeta))-isomer 4,4,10-trimethyl-trans-decal-3-ol, (2S-(2alpha,4aalpha,8abeta))-isome |
Origin of Product |
United States |
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